molecular formula C14H12ClN3O2 B2782055 N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide CAS No. 338413-34-6

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide

Cat. No.: B2782055
CAS No.: 338413-34-6
M. Wt: 289.72
InChI Key: GAJGMTFJHRLEEN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.717 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a chlorinated phenyl group, and a pyrimidinyloxy moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide typically involves the reaction of 3-chloro-4-(2-pyrimidinyloxy)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide
  • N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)propionamide
  • N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)butyramide

Uniqueness

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity to the molecule and may influence its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-8-10(18-13(19)9-2-3-9)4-5-12(11)20-14-16-6-1-7-17-14/h1,4-9H,2-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGMTFJHRLEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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